(R)-2-((1-Phenylethyl)carbamoyl)benzoic acid chemical properties
(R)-2-((1-Phenylethyl)carbamoyl)benzoic acid chemical properties
An In-depth Technical Guide to (R)-2-((1-Phenylethyl)carbamoyl)benzoic Acid
Abstract
(R)-2-((1-Phenylethyl)carbamoyl)benzoic acid, also known as (R)-(+)-N-(1-phenylethyl)phthalamic acid, is a chiral carboxylic acid belonging to the N-acylated amino acid derivative family.[1] Its structure is characterized by a benzoic acid core linked via an amide bond to the chiral (R)-1-phenylethylamine moiety. This configuration imparts specific stereochemical properties that are pivotal for its primary application as a chiral resolving agent. Beyond this classical use, the broader class of N-acylated amino acids is under active investigation for various roles in drug development, including enhancing the oral delivery of protein-based drugs and exhibiting intrinsic biological activities.[2] This guide provides a comprehensive overview of the core chemical properties, synthesis, spectroscopic characterization, and key applications of (R)-2-((1-Phenylethyl)carbamoyl)benzoic acid, tailored for researchers and scientists in organic chemistry and drug discovery.
Physicochemical Properties
The fundamental properties of (R)-2-((1-Phenylethyl)carbamoyl)benzoic acid are summarized below. These data are essential for its handling, characterization, and application in experimental settings.
| Property | Value | Source(s) |
| IUPAC Name | 2-{[(1R)-1-phenylethyl]carbamoyl}benzoic acid | [1] |
| Synonyms | (R)-(+)-N-(alpha-Methylbenzyl)phthalamic acid, (R)-(+)-N-(1-phenylethyl)phthalamic acid | [1][3] |
| CAS Number | 21752-35-2 | [1] |
| Molecular Formula | C₁₆H₁₅NO₃ | [1][4] |
| Molecular Weight | 269.30 g/mol | [4] |
| Appearance | White to off-white solid (predicted) | |
| Storage Conditions | Sealed in a dry environment at room temperature | [4] |
Synthesis and Reaction Mechanism
The most direct and widely employed synthesis of (R)-2-((1-Phenylethyl)carbamoyl)benzoic acid is the nucleophilic ring-opening of phthalic anhydride with (R)-1-phenylethylamine.[5] This reaction is a classic example of acylation, where the primary amine acts as a nucleophile attacking one of the carbonyl carbons of the anhydride.
Mechanism Rationale: The reaction is driven by the high electrophilicity of the anhydride's carbonyl carbons and the nucleophilicity of the amine's lone pair of electrons. The anhydride ring is strained, making it susceptible to cleavage. The initial nucleophilic attack forms a tetrahedral intermediate, which then collapses, leading to the opening of the anhydride ring and the formation of an amide and a carboxylate. A final proton transfer step yields the phthalamic acid product. The use of a chiral amine ensures that the product retains the specific (R)-stereochemistry.
Caption: Synthesis workflow for the target compound.
Spectroscopic Characterization
Detailed spectroscopic analysis is crucial for confirming the identity and purity of the synthesized compound. Based on its structure, the following spectral characteristics are expected.
Fourier-Transform Infrared (FTIR) Spectroscopy
The IR spectrum provides a definitive fingerprint of the functional groups present.
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O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the range of 3300-2500 cm⁻¹. This broadening is a hallmark of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.[6]
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N-H Stretch (Amide): A moderate to sharp peak should appear around 3300 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the secondary amide.
-
Aromatic C-H Stretch: Weak to medium sharp peaks are anticipated just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).
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Aliphatic C-H Stretch: Peaks corresponding to the methyl and methine groups will appear just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹).
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C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected between 1710-1680 cm⁻¹.[6]
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C=O Stretch (Amide I Band): A strong, sharp absorption band should be present around 1650 cm⁻¹.
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Aromatic C=C Stretch: Several medium-intensity peaks will appear in the 1600-1450 cm⁻¹ region.
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N-H Bend (Amide II Band): A medium-intensity band is expected around 1550 cm⁻¹.
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C-O Stretch (Carboxylic Acid): A strong band will be visible in the 1320-1210 cm⁻¹ range.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy:
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-COOH (1H): A broad singlet is expected far downfield, typically >10 ppm.
-
Aromatic Protons (9H): A complex multiplet pattern between 7.2 and 8.0 ppm, arising from the protons on the phenyl ring and the phthalic acid moiety.
-
-NH (1H): A doublet (due to coupling with the methine proton) or a broad singlet, typically between 8.0 and 9.0 ppm. Its position and sharpness can be solvent-dependent.
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-CH- (1H): A quintet or multiplet around 5.2 ppm, coupled to both the N-H proton and the methyl protons.
-
-CH₃ (3H): A doublet around 1.6 ppm, resulting from coupling to the adjacent methine proton.
¹³C NMR Spectroscopy:
-
Carboxylic C=O: Signal expected around 170-175 ppm.
-
Amide C=O: Signal expected around 165-170 ppm.
-
Aromatic Carbons: Multiple signals in the 125-145 ppm range.
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-CH- Carbon: Signal expected around 50 ppm.
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-CH₃ Carbon: Signal expected around 22 ppm.
Mass Spectrometry (MS)
In an Electron Ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 269. Key fragmentation patterns would likely involve the cleavage of the amide bond, loss of the carboxyl group, and fragmentation of the phenylethyl side chain.
Applications in Research and Drug Development
Chiral Resolution
The primary and most established application of (R)- and (S)-N-(1-phenylethyl)phthalamic acid is as a chiral resolving agent.[5] It is used to separate racemic mixtures of amines. The process involves reacting the racemic amine with the chiral phthalamic acid to form a pair of diastereomeric salts. These salts possess different physical properties, such as solubility, allowing them to be separated by fractional crystallization. Once separated, the individual diastereomeric salt can be treated with acid or base to regenerate the pure enantiomer of the amine and recover the resolving agent.
Caption: Logical workflow of chiral resolution.
Precursor in Medicinal Chemistry
The core structure of this molecule serves as a scaffold in medicinal chemistry. For instance, analogues of 2-(carbamoyl)benzoic acid have been synthesized and identified as potent stimulators of Bone Morphogenetic Protein 2 (BMP-2), a key protein in osteoblast differentiation and bone formation.[7] This suggests that derivatives of (R)-2-((1-Phenylethyl)carbamoyl)benzoic acid could be explored as starting points for developing new therapeutics for bone healing and regeneration.
Drug Delivery Systems
The broader class of N-acylated amino acids has been shown to improve the oral delivery of protein drugs.[2] While this specific compound has not been singled out, its properties as a lipophilic amino acid derivative align with the characteristics of molecules studied for this purpose. These agents are thought to facilitate the transport of large molecules across the intestinal epithelium, although the precise mechanisms are still under investigation.
Experimental Protocol: Synthesis
This protocol describes a representative lab-scale synthesis of (R)-2-((1-Phenylethyl)carbamoyl)benzoic acid.
Materials:
-
Phthalic Anhydride (1.0 eq)
-
(R)-(+)-1-Phenylethylamine (1.0 eq)
-
Ethyl Acetate (or other suitable aprotic solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Setup: Equip a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagent Addition: To the flask, add phthalic anhydride (1.0 eq) and ethyl acetate. Stir the mixture until the solid is partially or fully dissolved.
-
Amine Addition: Slowly add (R)-(+)-1-Phenylethylamine (1.0 eq) to the stirred solution at room temperature. The addition may be slightly exothermic.
-
Reaction: Heat the reaction mixture to reflux (the boiling point of the solvent, ~77°C for ethyl acetate) and maintain reflux for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Crystallization: Upon completion, remove the heat source and allow the mixture to cool slowly to room temperature. A white solid precipitate should begin to form.
-
Isolation: To maximize yield, cool the flask in an ice bath for 30 minutes. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethyl acetate to remove any unreacted starting materials.
-
Drying: Dry the product under vacuum to yield (R)-2-((1-Phenylethyl)carbamoyl)benzoic acid as a white solid.
References
- Leipold, H. R., et al. (n.d.). N-acylated Alpha-Amino Acids as Novel Oral Delivery Agents for Proteins. PubMed.
- Shi, L., et al. (n.d.). Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review.
- Chapman, K. D. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers.
- (n.d.). Supplementary Information. The Royal Society of Chemistry.
- (n.d.). The synthesis, properties, and applications of N-acyl-α-aminoacids. ResearchGate.
- (n.d.). n-acylated amino acids: Topics by Science.gov.
- Hamak, K. F. (2014). Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. International Journal of ChemTech Research.
- (n.d.). (R)-2-((1-Phenylethyl)carbamoyl)benzoic acid. CymitQuimica.
- (n.d.). 2-[[(1R)-1-phenylethyl]carbamoyl]benzoic acid. Stenutz.
- (n.d.). 21752-35-2|(R)-2-((1-Phenylethyl)carbamoyl)benzoic acid. BLDpharm.
- Balaramnavar, V. M., et al. (2012). Identification of novel 2-((1-(benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)benzoic acid analogues as BMP-2 stimulators. PubMed.
- (n.d.). infrared spectrum of benzoic acid. Doc Brown's Chemistry.
- (n.d.). Process for enantiomeric enrichment of 2',6'-pipecoloxylidide. Google Patents.
Sources
- 1. 2-[[(1R)-1-phenylethyl]carbamoyl]benzoic acid [stenutz.eu]
- 2. N-acylated alpha-amino acids as novel oral delivery agents for proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (R)-2-((1-Phenylethyl)carbamoyl)benzoic acid | CymitQuimica [cymitquimica.com]
- 4. 21752-35-2|(R)-2-((1-Phenylethyl)carbamoyl)benzoic acid|BLD Pharm [bldpharm.com]
- 5. WO2014009964A1 - Process for enantiomeric enrichment of 2 ', 6 ' - pipecoloxylidide - Google Patents [patents.google.com]
- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Identification of novel 2-((1-(benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)benzoic acid analogues as BMP-2 stimulators - PubMed [pubmed.ncbi.nlm.nih.gov]
